1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
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Overview
Description
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a chloromethylphenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Substitution with Chloromethylphenyl Group: The piperazine ring is then substituted with a chloromethylphenyl group through nucleophilic substitution reactions.
Attachment of the Indole Moiety: The final step involves the attachment of the indole moiety to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Biological Research: It is used in studies investigating the biological activity of piperazine and indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research focuses on its interactions with various biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets in the body. These targets may include:
Comparison with Similar Compounds
Similar Compounds
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE can be compared to other compounds with similar structures, such as:
1-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE: This compound has a bromophenyl group instead of a chloromethylphenyl group.
1-[4-(5-FLUORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE: This compound features a fluoromethylphenyl group.
Uniqueness
The uniqueness of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C22H24ClN3O |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C22H24ClN3O/c1-16-7-8-18(23)14-21(16)25-9-11-26(12-10-25)22(27)13-17-15-24(2)20-6-4-3-5-19(17)20/h3-8,14-15H,9-13H2,1-2H3 |
InChI Key |
RUSICPQUUYJGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
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